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Compound of Interest

Compound Name: 2-(4-Pentylphenyl)acetic acid

Cat. No.: B1223487

An In-depth Technical Guide to 2-(4-
Pentylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties,
synthesis, and biological relevance of 2-(4-Pentylphenyl)acetic acid, an important
intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDS).

Molecular Structure and Chemical Properties

2-(4-Pentylphenyl)acetic acid is an aromatic carboxylic acid. The structure consists of a
benzene ring substituted at the para position (1,4 positions) with a pentyl group and an acetic
acid moiety. This amphiphilic structure, featuring a nonpolar alkyl chain and a polar carboxylic
acid group, is a common motif in pharmacologically active molecules.

Molecular Formula and Structure

e Molecular Formula: C13H1802[1][2]
o |[UPAC Name: 2-(4-pentylphenyl)acetic acid[2]

« SMILES: CCCCCC1=CC=C(C=C1)CC(=0)0[2]
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e InChl Key: YAAVWIJAWWNQMCY-UHFFFAOY SA-N][2]
2D Structure:

Caption: 2D representation of 2-(4-Pentylphenyl)acetic acid.

Physicochemical Data

The following table summarizes key quantitative data for 2-(4-Pentylphenyl)acetic acid.

Property Value Reference(s)
CAS Number 14377-21-0 [1][2]
Molecular Weight 206.28 g/mol [1][2]
Molecular Formula C13H1s802 [1][2]

Boiling Point 333.6 °C (Predicted)

logP (Computed) 3.9 [2]

Purity Typically =97% [3]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for 2-(4-Pentylphenyl)acetic acid is not readily available in
public-domain databases. The following tables provide predicted *H and 13C Nuclear Magnetic
Resonance (NMR) chemical shifts based on the compound's structure. These predictions are
intended as a guide for characterization.

Predicted *H NMR Data (Solvent: CDCI3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Carboxylic Acid (-
~11-12 Singlet (broad) 1H
COOH)
Aromatic CH (ortho to
~7.1-7.2 Doublet 2H
CHz2)
Aromatic CH (ortho to
~7.0-7.1 Doublet 2H
pentyl)
) Methylene (-
~3.6 Singlet 2H
CH2COOH)
Benzylic Methylene (-
~2.6 Triplet 2H Y Y (
CH2-(CH2)3CH3)
) Pentyl (-CH2-CHa2-
~1.6 Multiplet 2H
CH2CH2CHs3)
] Pentyl (-CH2CH2-
~1.3 Multiplet 4H
CH2CHz2-CHs)
. Terminal Methyl (-
~0.9 Triplet 3H
CH2CH5)
Predicted **C NMR Data (Solvent: CDCIs)
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Chemical Shift (6, ppm) Assighment

~178-180 Carboxylic Acid (-COOH)

~140-142 Aromatic C (para, attached to pentyl)
~130-132 Aromatic C (para, attached to CH2COOH)
~129-130 Aromatic CH (ortho to CH2)

~128-129 Aromatic CH (ortho to pentyl)

~40-42 Methylene (-CH2COOH)

~35-36 Benzylic Methylene (-CH2-(CH2)sCHs3)
~31-32 Pentyl (-CH2-CH2-CH2CH2CHs)
~30-31 Pentyl (-CH2CH2-CH2CH2-CHs)
~22-23 Pentyl (-CH2CH2CH2-CH2-CHs)

~14 Terminal Methyl (-CHs3)

Experimental Protocols: Synthesis

The synthesis of 2-(4-pentylphenyl)acetic acid is efficiently achieved from the corresponding
acetophenone derivative via the Willgerodt-Kindler reaction. This two-step process involves the
formation of a thiomorpholide intermediate, followed by hydrolysis to the desired carboxylic
acid.

Synthesis via Willgerodt-Kindler Reaction

This protocol describes the conversion of 4'-pentylacetophenone to 2-(4-pentylphenyl)acetic
acid.

Step 1: Synthesis of 4-(4-pentylphenyl)thiomorpholide

e Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, combine 4'-pentylacetophenone (1 equivalent), morpholine (approx. 3-4 equivalents),
and elemental sulfur (approx. 2.5-3 equivalents).
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o Reaction: Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring. The reaction
is often monitored by Thin Layer Chromatography (TLC). Reaction times can be lengthy,
ranging from 8 to 24 hours.

» Intermediate Formation: The reaction converts the acetyl group at the terminus of the chain
into a thiomorpholide amide, yielding the intermediate. The crude product from this step is
often used directly in the subsequent hydrolysis without extensive purification.

Step 2: Hydrolysis to 2-(4-Pentylphenyl)acetic acid

o Hydrolysis: To the cooled reaction mixture from Step 1, add an agueous solution of a strong
base, such as sodium hydroxide or potassium hydroxide (e.g., 3N alcoholic KOH).

o Reflux: Heat the mixture to reflux for an additional 8-12 hours to ensure complete hydrolysis
of the thiomorpholide intermediate.

o Workup & Purification: a. After cooling, dilute the reaction mixture with water and wash with a
nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral impurities. b.
Separate the aqueous layer and acidify it to a pH of approximately 2 using a strong acid like
hydrochloric acid (HCI). c. The acidification will precipitate the crude 2-(4-
pentylphenyl)acetic acid as a solid. d. Collect the solid product by vacuum filtration. e.
Wash the solid with cold water to remove inorganic salts. f. The final product can be purified
by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl
acetate) to yield the pure phenylacetic acid.
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@'-Pentylacetophenone] Morpholine + Sulfur
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Ghiomorpholide Intermediata Aqueous Base (e.g., KOH)

Step 2: Hydrolysis
(Reflux, 8-12h)

Acidification (HCI) &
Purification (Recrystallization)

2-(4-Pentylphenyl)acetic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(4-Pentylphenyl)acetic acid.

Biological Context and Significance

2-(4-Pentylphenyl)acetic acid is primarily significant as a structural precursor to various
arylalkanoic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The general
mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes.

Role as an NSAID Precursor

NSAIDs are a broad class of drugs that exert anti-inflammatory, analgesic (pain-relieving), and
antipyretic (fever-reducing) effects. Many prominent NSAIDs, such as ibuprofen and diclofenac,
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are derivatives of aryl- or heteroarylacetic acids. The structural scaffold of 2-(4-
pentylphenyl)acetic acid provides a key building block for synthesizing more complex and
potent drug candidates within this class.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The therapeutic effects of NSAIDs derived from this precursor stem from their ability to block
the enzymatic activity of cyclooxygenase (COX). There are two primary isoforms of this
enzyme, COX-1 and COX-2.

o COX-1: Is constitutively expressed in most tissues and is responsible for producing
prostaglandins that protect the stomach lining and maintain kidney function.

e COX-2: Is typically induced at sites of inflammation and is responsible for producing the
prostaglandins that mediate pain and swelling.

By inhibiting COX enzymes, NSAIDs prevent the conversion of arachidonic acid into
prostaglandin Hz (PGH2), which is the precursor for all other pro-inflammatory prostaglandins.
While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the
concurrent inhibition of COX-1 can lead to common side effects, such as gastrointestinal
irritation.
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Caption: NSAID mechanism via inhibition of the COX pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3.14377-21-0 | 4-n-Pentylphenylacetic acid - Aromsyn Co.,Ltd. [aromsyn.com]

» To cite this document: BenchChem. [2-(4-Pentylphenyl)acetic acid molecular structure and
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223487#2-4-pentylphenyl-acetic-acid-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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